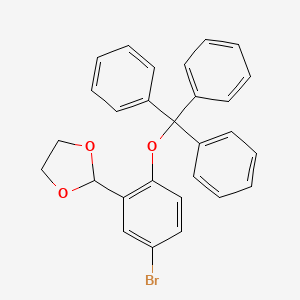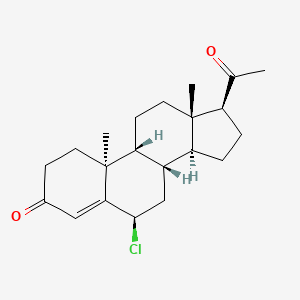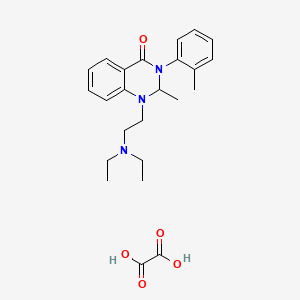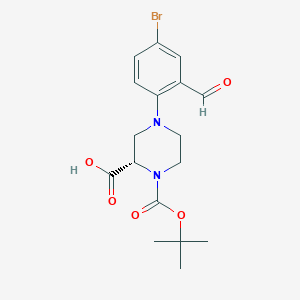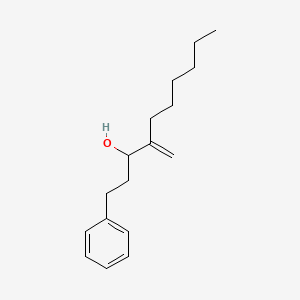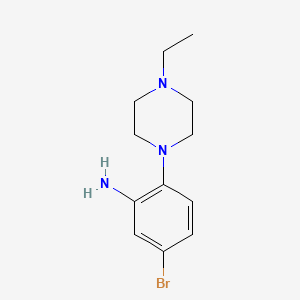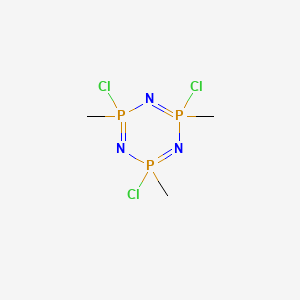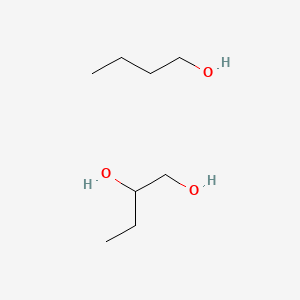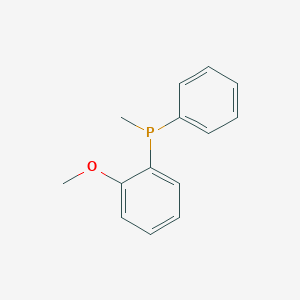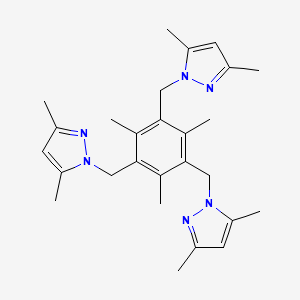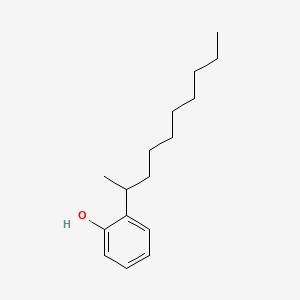
2-(1-Methylnonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylnonyl)phenol is an organic compound with the molecular formula C₁₆H₂₆O. It is a type of alkylphenol, which consists of a phenol molecule substituted with an alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Methylnonyl)phenol can be synthesized through the rhenium-catalyzed ortho-alkylation of phenols. The process involves the reaction of phenol with 1-decene in the presence of dirhenium decacarbonyl as a catalyst. The reaction is carried out in a silicon oil bath at 160°C for 48 hours under an argon atmosphere. The resulting mixture is then purified by Kugelrohr distillation to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar catalytic alkylation processes, optimized for large-scale production. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylnonyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones, which are important intermediates in many chemical processes.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols with various functional groups depending on the reagent used.
Scientific Research Applications
2-(1-Methylnonyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methylnonyl)phenol involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It mimics natural hormones and binds to hormone receptors, disrupting normal hormonal functions.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, preventing oxidative damage to cells.
Comparison with Similar Compounds
2-(1-Methylnonyl)phenol can be compared with other alkylphenols, such as nonylphenol and octylphenol:
Nonylphenol: Similar structure but with a nonyl group instead of a methylnonyl group.
Octylphenol: Contains an octyl group and shares similar chemical properties and applications.
These compounds are unique due to their specific alkyl chain lengths, which influence their physical and chemical properties, as well as their biological activities.
Properties
CAS No. |
4338-64-1 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-11-14(2)15-12-9-10-13-16(15)17/h9-10,12-14,17H,3-8,11H2,1-2H3 |
InChI Key |
YYUUSAFRJJBDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



